Nitronaphthalenes

Nitronaphthalenes are a class of organic compounds derived from naphthalene, which is substituted with one or more nitro groups (NO2). These compounds exhibit varying physical and chemical properties depending on the position and number of nitro substitutions. Nitronaphthalenes are known for their ability to act as electron-withdrawing agents due to the presence of the nitro group, influencing the reactivity of the compound.

Structurally, they can be categorized into mono-, di-, tri-, or tetranitronaphthalene based on the number of nitro groups present. Mono-nitronaphthalenes are particularly interesting for their potential use in dye-making and pharmaceutical applications due to their vibrant colors and biological activity. Additionally, these compounds have been explored in organic synthesis as reagents for various transformations.

In terms of chemical behavior, nitronaphthalenes react differently based on the nature of substitution and position of the nitro groups. For instance, they can undergo electrophilic aromatic substitution reactions more readily than their unsubstituted counterparts due to the electron-withdrawing effect of the nitro group. These compounds also show promise in the fields of catalysis and materials science for their unique properties.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

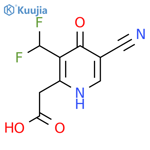

|

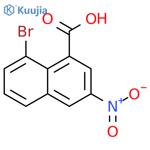

8-bromo-3-nitro-naphthalene-1-carboxylic acid | 301337-46-2 | C11H6BrNO4 |

|

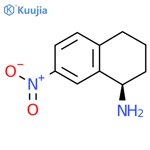

(1R)-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine | 1212933-24-8 | C10H12N2O2 |

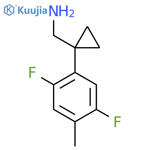

|

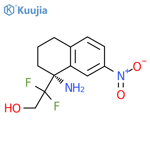

(R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol | 1415108-41-6 | C12H14F2N2O3 |

|

(1-Nitronaphthalen-2-yl)methanamine | 774155-63-4 | C11H10N2O2 |

|

Ethyl (1-nitro-2-naphthyl)oxyacetate | 893774-43-1 | C14H13NO5 |

|

4-Nitro-1-naphthohydrazide | 1373247-03-0 | C11H9N3O3 |

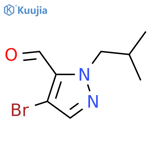

|

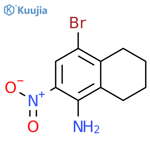

4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine | 2639451-24-2 | C10H11BrN2O2 |

|

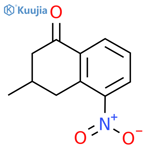

3-Methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one | 2138208-21-4 | C11H11NO3 |

|

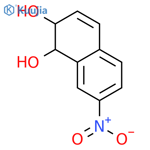

1,2-Naphthalenediol, 1,2-dihydro-7-nitro-, (1R,2S)- (9CI) | 177334-65-5 | C10H9NO4 |

|

2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene | 102121-55-1 | C14H19NO2 |

Gerelateerde literatuur

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

Aanbevolen leveranciers

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

atkchemicaFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

pengshengyueFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten